2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide
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Overview
Description
2-(3-Hydroxypiperidin-3-yl)-N,N-dimethylacetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide typically involves the formation of the piperidine ring followed by functionalization. One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . Another approach is the cyclization of amino alcohols with diols catalyzed by a Cp*Ir complex . These methods provide efficient routes to produce piperidine derivatives with high yields.
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance reaction efficiency and scalability . These methods allow for the large-scale synthesis of compounds like this compound with consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypiperidin-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium or rhodium catalysts is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for chlorination, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the piperidine ring .
Scientific Research Applications
2-(3-Hydroxypiperidin-3-yl)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypiperidine: A simpler piperidine derivative with similar chemical properties.
N,N-Dimethylacetamide: A related compound used as a solvent in organic synthesis.
Uniqueness
2-(3-Hydroxypiperidin-3-yl)-N,N-dimethylacetamide is unique due to its specific functional groups and the presence of both a hydroxyl group and a dimethylacetamide moiety.
Properties
IUPAC Name |
2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-11(2)8(12)6-9(13)4-3-5-10-7-9/h10,13H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKFDOYZBGPIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1(CCCNC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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